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Compound of Interest

Compound Name: Pradimicin T1

Cat. No.: B1230321 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal efficacy of BMS-181184, a

derivative of Pradimicin T1, against other established antifungal agents. The information

presented is collated from preclinical in vitro and in vivo studies to support research and

development in antifungal therapies.

Introduction
BMS-181184 is a semi-synthetic derivative of Pradimicin T1, belonging to the pradimicin class

of antifungal agents.[1][2] These compounds exhibit a broad spectrum of activity against

various human fungal pathogens.[1][3] The unique mechanism of action of pradimicins involves

binding to D-mannoside residues on the fungal cell wall, which, in the presence of calcium,

disrupts the integrity of the fungal cell membrane.[3] This novel mechanism makes it a

candidate for treating infections caused by fungi resistant to other antifungal classes. BMS-

181184 has demonstrated fungicidal activity against a range of yeasts and filamentous fungi.

Comparative In Vitro Efficacy
The in vitro activity of BMS-181184 has been evaluated against a wide array of clinically

relevant fungal isolates. The following tables summarize the Minimum Inhibitory Concentration

(MIC) values of BMS-181184 in comparison to other antifungal agents.

Table 1: In Vitro Activity of BMS-181184 against Candida Species
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Organism
BMS-181184 MIC
Range (µg/mL)

Fluconazole MIC
Range (µg/mL)

Amphotericin B
MIC Range (µg/mL)

Candida albicans 1 - 8 Not specified Not specified

Candida glabrata 1 - 8 Not specified Not specified

Candida tropicalis 1 - 8 Not specified Not specified

Candida krusei 1 - 8 Not specified Not specified

Candida lusitaniae 1 - 8 Not specified Not specified

Candida parapsilosis MIC90 = 16 Not specified Not specified

Various Candida spp.

(64 clinical isolates)
0.78 - 12.5 Not specified Not specified

Data sourced from references:

Table 2: In Vitro Activity of BMS-181184 against Other Fungi

Organism
BMS-181184 MIC
Range (µg/mL)

Comparator(s)
Comparator MIC
Range (µg/mL)

Cryptococcus

neoformans
1 - 8 Not specified Not specified

Blastomyces

dermatitidis
MIC90 = 32 Not specified Not specified

Aspergillus spp.

Active, but at higher

concentrations than

comparators

Itraconazole,

Amphotericin B
Not specified

Data sourced from references:

Comparative In Vivo Efficacy
An experimental model of invasive pulmonary aspergillosis in persistently neutropenic rabbits

was utilized to assess the in vivo efficacy of BMS-181184 compared to amphotericin B
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deoxycholate.

Table 3: In Vivo Efficacy of BMS-181184 in a Rabbit Model of Invasive Pulmonary Aspergillosis

Treatment Group Dosage Outcome

BMS-181184 50 mg/kg/day

At least as effective as

amphotericin B in conferring

survival. Comparable activity in

reducing tissue injury and lung

weight.

BMS-181184 150 mg/kg/day

At least as effective as

amphotericin B in conferring

survival. Comparable activity in

reducing tissue injury and lung

weight. Equivalent to

amphotericin B in reducing

fungal tissue burden.

Amphotericin B deoxycholate 1 mg/kg/day Standard comparator.

Untreated Control -

Showed significantly lower

survival and higher fungal

burden compared to treatment

groups.

Data sourced from references:

Experimental Protocols
In Vitro Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) of BMS-181184 and comparator drugs were

determined using a broth microdilution or macrodilution method.

General Protocol:

Fungal Isolates: Clinical isolates of various fungal species were used.
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Media: For BMS-181184 and fluconazole, high-resolution medium was utilized. For

amphotericin B, antibiotic medium no. 3 with 2% glucose was used.

Inoculum Preparation: Fungal suspensions were prepared and adjusted to a standardized

concentration.

Drug Dilution: Serial dilutions of the antifungal agents were prepared in the appropriate

medium in microtiter plates.

Inoculation and Incubation: The wells were inoculated with the fungal suspension and

incubated at a controlled temperature.

MIC Determination: The MIC was defined as the lowest concentration of the drug that

inhibited visible growth of the organism.

In Vivo Efficacy in a Neutropenic Rabbit Model of
Invasive Pulmonary Aspergillosis
This model was designed to mimic invasive aspergillosis in immunocompromised patients.

Protocol Outline:

Animal Model: Persistently neutropenic rabbits were used. Neutropenia was induced through

cytarabine administration.

Infection: Rabbits were infected with Aspergillus fumigatus via endotracheal inoculation.

Treatment: Treatment with BMS-181184 (at total daily doses of 50 and 150 mg/kg of body

weight) or amphotericin B (1 mg/kg) was initiated after infection.

Monitoring: Animal survival was monitored daily. Ultrafast computed tomography scans were

used to monitor pulmonary lesions.

Outcome Measures: The primary endpoints were survival and reduction in fungal burden in

tissues (e.g., lungs), which was quantified by colony-forming unit counts. Tissue injury and

excess lung weight were also assessed.
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Visualizations
Mechanism of Action of Pradimicins
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Caption: Mechanism of action of Pradimicin derivatives like BMS-181184.

Experimental Workflow for In Vivo Efficacy Testing
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Caption: Workflow for the in vivo rabbit model of pulmonary aspergillosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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